molecular formula C24H23NO4 B2869970 Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate CAS No. 1396799-24-8

Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate

Cat. No.: B2869970
CAS No.: 1396799-24-8
M. Wt: 389.451
InChI Key: YXNUZCIXSYAIAU-UHFFFAOYSA-N
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Description

Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate is an organic compound that features a complex structure with a biphenyl group, a hydroxypropyl group, and a carbamoyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate typically involves multiple steps. One common method involves the reaction of 4-aminobenzoic acid with 4-bromomethylbiphenyl in the presence of a base to form an intermediate. This intermediate is then reacted with methyl chloroformate and a hydroxypropylamine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-phenyl-2-hydroxypropyl)carbamoyl)benzoate
  • Methyl 4-((2-(4-methylphenyl)-2-hydroxypropyl)carbamoyl)benzoate
  • Methyl 4-((2-(4-chlorophenyl)-2-hydroxypropyl)carbamoyl)benzoate

Uniqueness

Methyl 4-((2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate is unique due to the presence of the biphenyl group, which imparts distinct hydrophobic and steric properties. This structural feature can enhance its binding affinity and specificity towards certain molecular targets compared to similar compounds .

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(4-phenylphenyl)propyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-24(28,21-14-12-18(13-15-21)17-6-4-3-5-7-17)16-25-22(26)19-8-10-20(11-9-19)23(27)29-2/h3-15,28H,16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNUZCIXSYAIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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